

4-(Trifluoromethyl)styrene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Trifluoromethyl)styrene

Cat. No.: B010332

[Get Quote](#)

An In-depth Technical Guide to 4-(Trifluoromethyl)styrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Trifluoromethyl)styrene**, a key building block in the synthesis of specialty polymers and a valuable intermediate in the development of pharmaceuticals and agrochemicals. This document details its chemical structure, nomenclature, physical and spectral properties, and provides insights into its applications.

Chemical Structure and IUPAC Name

4-(Trifluoromethyl)styrene is an organic compound with the molecular formula $C_9H_7F_3$.^[1] Its structure consists of a styrene molecule substituted with a trifluoromethyl group at the para-position (position 4) of the benzene ring.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-ethenyl-4-(trifluoromethyl)benzene.^[2]

Common synonyms for this compound include:

- 4-Vinylbenzotrifluoride

- p-(Trifluoromethyl)styrene
- 1-(Trifluoromethyl)-4-vinylbenzene[3]

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of **4-(Trifluoromethyl)styrene** is presented in the table below, facilitating easy comparison of quantitative data.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₇ F ₃	[1]
Molecular Weight	172.15 g/mol	[1]
CAS Number	402-50-6	[1]
Appearance	Clear, colorless to pale yellow liquid	
Boiling Point	65-66 °C at 40 mmHg	[1]
Density	1.165 g/mL at 25 °C	[1]
Refractive Index (n ²⁰ /D)	1.466	[1]
Flash Point	42 °C (107.6 °F) - closed cup	[1]
Solubility	Insoluble in water	[4]
Storage Temperature	2-8°C	[1]

Spectral Data

The following table summarizes the key spectral data for **4-(Trifluoromethyl)styrene**, which are crucial for its identification and characterization.

Spectral Data Type	Key Features	Reference(s)
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 7.36 (s, 4H), 6.76 – 6.67 (m, 1H), 5.72 (dd, J = 17.6, 1.0 Hz, 1H), 5.20 (dd, J = 10.9, 1.0 Hz, 1H)	[5]
¹³ C NMR (CDCl ₃ , 101 MHz)	δ (ppm): 135.79, 133.28, 133.19, 129.73, 128.91, 126.92, 126.65, 116.64	[5]
Infrared (IR) Spectrum	Conforms to structure	[6]
Mass Spectrometry (MS)	Conforms to structure	[3]

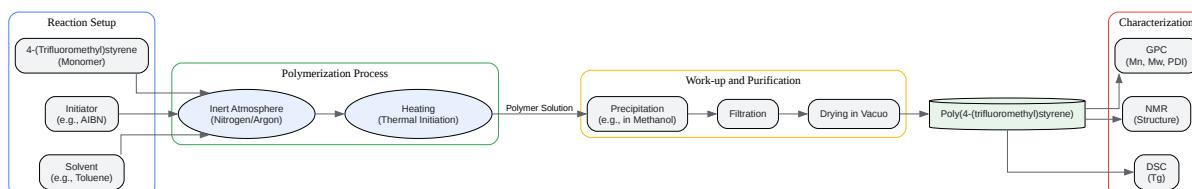
Experimental Protocols

While a detailed, step-by-step experimental protocol for the synthesis of **4-(Trifluoromethyl)styrene** from a specific peer-reviewed source is not readily available in the public domain, a common synthetic route is referenced in *Synthetic Communications*, 18, p. 1795, 1988.[4][7] Generally, the synthesis of substituted styrenes can be achieved through various methods, including the Wittig reaction from the corresponding benzaldehyde or the dehydration of the corresponding phenylethanol.

Purification of **4-(Trifluoromethyl)styrene** is typically achieved through standard laboratory techniques such as distillation under reduced pressure to remove lower and higher boiling point impurities. For higher purity, column chromatography on silica gel may be employed. Commercial preparations are often stabilized with inhibitors like 4-tert-butylcatechol (TBC) to prevent polymerization during storage.[2]

Applications in Research and Development

4-(Trifluoromethyl)styrene serves as a versatile building block in several areas of chemical research and development:


- Polymer Science: It is primarily used as a monomer for the production of specialty polymers. [6][8] The incorporation of the trifluoromethyl group can impart unique properties to the resulting polymers, such as enhanced chemical resistance, thermal stability, and altered

optical properties.[6][9] These polymers find applications in high-performance coatings, adhesives, and electronic components.[6]

- **Drug Discovery and Agrochemicals:** In the realm of medicinal chemistry and agrochemical synthesis, the trifluoromethyl group is a crucial substituent. Its presence in a molecule can significantly enhance lipophilicity, metabolic stability, and binding affinity to biological targets. [10] **4-(Trifluoromethyl)styrene** acts as a key intermediate for introducing this important functional group into more complex molecules.[11]

Workflow for Polymer Synthesis

The following diagram illustrates a generalized workflow for the free-radical polymerization of **4-(Trifluoromethyl)styrene** to produce a trifluoromethyl-substituted polystyrene.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and characterization of poly(**4-(trifluoromethyl)styrene**).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4-(Trifluoromethyl)styrene, 98+%, stabilized with 0.1% 4-tert-butylcatechol 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-(TRIFLUOROMETHYL)STYRENE Ten Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. rsc.org [rsc.org]
- 6. 4-(Trifluoromethyl)styrene [myskinrecipes.com]
- 7. 4-(TRIFLUOROMETHYL)STYRENE | 402-50-6 [m.chemicalbook.com]
- 8. 402-50-6 Cas No. | 4-(Trifluoromethyl)styrene | Apollo [store.apolloscientific.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [4-(Trifluoromethyl)styrene chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b010332#4-trifluoromethyl-styrene-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com